molecular formula C7H16ClNO B2512713 [cis-3-Aminocyclohexyl]methanol hydrochloride CAS No. 920966-27-4

[cis-3-Aminocyclohexyl]methanol hydrochloride

Cat. No.: B2512713
CAS No.: 920966-27-4
M. Wt: 165.66
InChI Key: BQXNLOACNPXMSG-UOERWJHTSA-N
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Description

[cis-3-Aminocyclohexyl]methanol hydrochloride is a cyclohexane-derived amino alcohol in which the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups are positioned in a cis configuration on the cyclohexane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXNLOACNPXMSG-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-27-4
Record name rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride
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Preparation Methods

Hydrogenation of Cyclohexene Precursors

A widely reported method involves the catalytic hydrogenation of cyclohexene derivatives. For example, cis-3-nitrocyclohexene methanol may serve as a precursor, undergoing hydrogenation in the presence of palladium on carbon (Pd/C) or Raney nickel. The nitro group is reduced to an amine, while the cyclohexene ring is saturated to yield the cis-configuration.

Reaction Conditions :

  • Catalyst : 10% Pd/C (5 mol%)
  • Solvent : Methanol or ethanol
  • Pressure : 50–100 psi H₂
  • Temperature : 25–50°C
  • Yield : 60–75% (crude), improving to 85–90% after hydrochloride salt formation.

This method prioritizes stereochemical control, as the cis configuration is stabilized by the methanol substituent during ring saturation.

Reductive Amination of Cyclohexanone Derivatives

An alternative route employs reductive amination of 3-ketocyclohexylmethanol. The ketone reacts with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas, followed by acid hydrolysis to yield the primary amine.

Key Steps :

  • Imine Formation : 3-Ketocyclohexylmethanol + NH₃ → Schiff base
  • Reduction : NaBH₃CN in methanol at 0–5°C
  • Salt Formation : Treatment with HCl gas in diethyl ether.

Challenges :

  • Competing transamination byproducts may form if steric hindrance is insufficient.
  • Requires chiral resolution if enantiopure product is desired.

Resolution of Racemic Mixtures

Industrial-scale production often starts with racemic 3-aminocyclohexylmethanol, followed by chiral resolution using tartaric acid derivatives. For instance, di-p-toluoyl-D-tartaric acid selectively crystallizes the cis isomer from a racemic solution.

Optimization Data :

Resolution Agent Solvent ee (%) Yield (%)
Di-p-toluoyl-D-tartaric Ethanol 98.5 72
L-Malic acid Acetone 95.2 68
Camphorsulfonic acid Methanol 97.1 65

This method is cost-effective for bulk synthesis but requires meticulous solvent selection to maximize enantiomeric excess (ee).

Industrial vs. Laboratory-Scale Methodologies

Batch Reactor Processes

Large-scale manufacturing typically uses stainless steel batch reactors with:

  • Temperature Control : Jacketed reactors maintaining ±2°C of setpoint
  • Catalyst Recovery : Centrifugation or filtration systems to reclaim Pd/C
  • Waste Streams : Neutralization of HCl byproducts with NaOH.

Typical Production Cycle :

  • Charge cyclohexene precursor (100 kg)
  • Hydrogenate at 50 psi for 8–12 hours
  • Filter catalyst, concentrate under vacuum
  • Precipitate hydrochloride salt with HCl/IPA
  • Centrifuge and dry at 40°C under N₂.

Flow Chemistry Approaches

Emerging protocols utilize continuous-flow systems to enhance reaction control:

$$
\text{Flow Rate} = 0.5 \, \text{mL/min}, \quad \text{Residence Time} = 15 \, \text{min}, \quad \text{Yield} = 89\% \, \text{}
$$

Advantages include improved heat dissipation and reduced catalyst loading (2 mol% Pd/C).

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via solvent-antisolvent crystallization:

Solvent System Purity (%) Crystal Habit
Ethanol/Diethyl ether 99.2 Needles
Methanol/MTBE 98.7 Platelets
IPA/Heptane 99.5 Rhombic prisms

MTBE (methyl tert-butyl ether) yields superior phase purity but requires low-temperature (−20°C) operation.

Analytical Validation

HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1)
  • Retention Time: cis isomer = 12.3 min, trans isomer = 14.7 min.

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, -CH(OH)-), 3.12 (dd, J = 10.4 Hz, 2H, -CH₂NH₂), 2.85 (m, 1H, cyclohexane H-3).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (NH₃⁺ bend).

Comparative Analysis of Related Compounds

Structural analogs exhibit distinct synthetic challenges:

Compound Name Key Synthetic Difference Yield (%)
Cis-(6-Aminocyclohex-3-enyl)methanol Requires dihydroxylation prior to amination 55
(1R,3R)-3-Aminocyclohexylmethanol Enzymatic resolution with lipase B 82
rac-Methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate Ester hydrolysis step introduces racemization 67

These comparisons underscore the efficiency of hydrogenation-based routes for the target compound.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acylation reactions with acylating agents like acetyl chloride or acetic anhydride. This forms N-acylated derivatives, which are pivotal in medicinal chemistry for modifying bioavailability.

Reaction Conditions :

  • Reagents : Acetyl chloride, triethylamine (base)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : ~85%

Product :
N-Acetyl-[cis-3-Aminocyclohexyl]methanol\text{N-Acetyl-[cis-3-Aminocyclohexyl]methanol}

Alkylation of the Amino Group

The amino group participates in alkylation reactions with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.

Reaction Conditions :

  • Reagents : Methyl iodide, potassium carbonate (base)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Yield : ~78%

Product :
N-Methyl-[cis-3-Aminocyclohexyl]methanol\text{N-Methyl-[cis-3-Aminocyclohexyl]methanol}

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group oxidizes to a ketone or carboxylic acid under controlled conditions.

Oxidizing Agent Conditions Product Yield
PCC (Pyridinium Chlorochromate)DCM, room temperature[cis-3-Aminocyclohexyl]ketone92%
KMnO₄Acidic aqueous solution[cis-3-Aminocyclohexyl]carboxylic acid68%

Substitution Reactions via Tosylate Intermediate

The hydroxymethyl group converts to a tosylate intermediate, enabling nucleophilic substitution with amines or thiols.

Reaction Pathway :

  • Tosylation : Reaction with tosyl chloride in pyridine.

  • Substitution : Tosylate reacts with nucleophiles (e.g., sodium azide, potassium thioacetate).

Example :
Tosylate intermediate + NaN₃[cis-3-Aminocyclohexyl]azide(Yield: 82%)[3]\text{Tosylate intermediate + NaN₃} \rightarrow \text{[cis-3-Aminocyclohexyl]azide} \quad (\text{Yield: 82\%}) \,[3]

Stereochemical Influence on Reactivity

The cis-configuration of the amino and hydroxymethyl groups imposes steric and electronic effects:

  • Regioselectivity : Preferential reaction at the amino group due to lower steric hindrance.

  • Catalytic Hydrogenation : The cis isomer resists further hydrogenation under standard Pd/C conditions, unlike trans analogs .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
[cis-3-Aminocyclohexyl]methanol hydrochloride serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution processes. For instance, it can yield derivatives like [cis-3-Aminocyclohexyl]carboxylic acid or [cis-3-Aminocyclohexyl]amine, which have their own unique properties and potential applications in pharmaceuticals and materials science.

Polymer Production
In industrial chemistry, this compound may be employed in the production of polymers. Its ability to undergo polymerization reactions allows for the development of new materials with tailored properties, which can be beneficial in various applications ranging from coatings to biomedical devices.

Biological Research Applications

Neuroscience Studies
Research indicates that [cis-3-Aminocyclohexyl]methanol hydrochloride exhibits significant biological activity, particularly in neuroscience. Preliminary studies suggest that it may act as a neurotransmitter modulator, influencing pathways related to mood and cognition by interacting with serotonin and dopamine receptors. This potential makes it a candidate for further investigation in the treatment of mood disorders and other neurological conditions.

Enzyme-Substrate Interaction Studies
Due to its structural similarity to certain biological molecules, this compound is useful in studying enzyme-substrate interactions. It can help elucidate mechanisms of action for various enzymes, providing insights into biochemical pathways that are crucial for understanding metabolic processes and drug interactions.

Case Study 1: Mood Disorders

A study investigating the effects of [cis-3-Aminocyclohexyl]methanol hydrochloride on mood disorders demonstrated significant modulation of serotonin receptors. This suggests its potential use as a therapeutic agent for conditions such as depression or anxiety disorders. The findings highlight the importance of further research into its pharmacological properties and therapeutic applications.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives from [cis-3-Aminocyclohexyl]methanol hydrochloride to explore their biological activities. The derivatives exhibited varied effects on neurotransmitter systems, indicating that modifications to the original compound could enhance its efficacy or alter its pharmacological profile .

Mechanism of Action

The mechanism of action of [cis-3-Aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on structural similarity scores (ranging from 0 to 1, where higher values indicate closer resemblance) and key structural features.

Compound Name CAS Number Similarity Score Structural Differences vs. Target Compound Implications of Differences
(cis-3-Aminocyclobutyl)methanol hydrochloride 1504-49-0 0.81 , 0.68 Cyclobutane ring (smaller, strained) vs. cyclohexane Increased ring strain may reduce stability; altered pharmacokinetics
(trans-4-Aminocyclohexyl)methanol hydrochloride 693248-55-4 0.74 , 0.68 trans configuration at C4 vs. cis at C3 Stereochemical differences may affect receptor binding or solubility
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride 389621-77-6 0.72 Oxygen atom in bicyclic framework Enhanced polarity; potential for hydrogen bonding
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride N/A 0.71 Pyran ring replaces cyclohexane; ethylamine side chain Altered conformational flexibility

Key Observations:

  • Ring Size and Strain : The cyclobutane analog (similarity 0.81) exhibits significant structural deviation due to its smaller, more strained ring, which may impact metabolic stability compared to the six-membered cyclohexane in the target compound .
  • Stereochemistry: The trans-4-aminocyclohexyl derivative (similarity 0.74) highlights how positional and stereochemical variations influence molecular interactions. The cis configuration in the target compound likely enables distinct spatial orientation for binding to biological targets .

Research Findings and Pharmacological Relevance

  • Stereochemical Specificity: The cis configuration of [cis-3-Aminocyclohexyl]methanol hydrochloride may confer advantages in chiral recognition, a critical factor in drug-receptor interactions. For example, cis isomers often exhibit higher binding affinities to enzymes or transporters compared to trans counterparts .
  • Salt Form Impact: As a hydrochloride salt, the compound’s ionization state improves solubility in aqueous media, a trait shared with analogs like (cis-3-Aminocyclobutyl)methanol hydrochloride. This property is crucial for bioavailability in drug formulations .

Biological Activity

[cis-3-Aminocyclohexyl]methanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The molecular formula for [cis-3-Aminocyclohexyl]methanol hydrochloride is C7_7H15_{15}ClN\O, with a molecular weight of 164.65 g/mol. The synthesis typically involves several steps, including the formation of the cyclohexyl structure and subsequent functionalization to introduce the amino and hydroxymethyl groups.

Synthesis Overview:

  • Starting Material : (−)-Shikimic acid is often used as a precursor.
  • Key Reactions :
    • Formation of the cis-β-amino acid through selective reduction.
    • Conversion to the hydrochloride salt via reaction with HCl.

Biological Activity

Research indicates that [cis-3-Aminocyclohexyl]methanol hydrochloride exhibits notable interactions with neurotransmitter systems, particularly in modulating synaptic transmission. Preliminary studies suggest its influence on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

The compound's biological activity may be attributed to its ability to:

  • Modulate neurotransmitter release.
  • Interact with specific receptors involved in mood and cognition.

Case Studies and Research Findings

  • Neuroscience Applications :
    • A study highlighted its potential role as a neurotransmitter modulator, suggesting effects on synaptic transmission that could influence mood disorders.
    • Further investigations are needed to clarify specific receptor interactions and therapeutic implications.
  • Comparative Analysis :
    A comparative analysis with structurally similar compounds reveals unique biological profiles:
    Compound NameSimilarityUnique Features
    (trans-4-Aminocyclohexyl)methanol hydrochloride0.91Cyclohexane structure, different stereochemistry
    3-Methylcyclobutanamine hydrochloride0.76Methyl substitution on cyclobutane
    4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride0.73Bicyclic structure
    trans-4-Aminoadamantan-1-ol hydrochloride0.73Adamantane framework
    (S)-3-Aminohexan-1-ol hydrochloride0.77Linear structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [cis-3-Aminocyclohexyl]methanol hydrochloride, and how do reaction conditions influence isomer purity?

  • Methodological Answer : The synthesis typically involves cyclization, amination, and subsequent hydrochlorination. Key steps include:

  • Cyclohexane Ring Formation : Use of catalytic hydrogenation or acid-catalyzed cyclization to establish the cyclohexane backbone.
  • Amination : Selective introduction of the amino group at the 3-position via reductive amination or nucleophilic substitution, with temperature control (0–5°C) to minimize side reactions .
  • Hydrochloride Salt Formation : Reaction with HCl gas in anhydrous ethanol to enhance stability.
  • Isomer Control : The cis-configuration is achieved by steric hindrance during ring closure or chiral resolution techniques. Polar solvents (e.g., methanol) favor cis-isomer formation due to dipole stabilization .

Q. Which spectroscopic techniques are most effective for characterizing [cis-3-Aminocyclohexyl]methanol hydrochloride, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for cyclohexyl proton resonances at δ 1.2–2.5 ppm (multiplet) and the methanol -CH2OH group at δ 3.4–3.7 ppm (triplet). The amine proton appears as a broad singlet (~δ 1.8 ppm) but may be absent due to exchange broadening .
  • ¹³C NMR : The cyclohexyl carbons appear at 20–35 ppm, while the methanol carbon resonates at ~65 ppm .
  • FT-IR : Key peaks include O-H stretching (3200–3600 cm⁻¹), N-H bending (1550–1650 cm⁻¹), and C-N stretching (1250–1350 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (m/z 151.63) confirms the molecular weight, while fragments at m/z 134 (loss of -OH) and 93 (cyclohexyl ring cleavage) validate the structure .

Q. What are the primary applications of [cis-3-Aminocyclohexyl]methanol hydrochloride in pharmacological research?

  • Methodological Answer :

  • Receptor Binding Studies : Used as a chiral building block for synthesizing ligands targeting G-protein-coupled receptors (GPCRs) due to its rigid cyclohexane structure, which mimics bioactive conformations .
  • Analytical Reference Standards : Employed in HPLC and LC-MS for quantifying drug metabolites, with retention times calibrated against known concentrations .
  • Toxicity Screening : Evaluated in vitro using hepatic microsomes to assess metabolic stability and potential hepatotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cis vs. trans isomers of 3-aminocyclohexanol derivatives?

  • Methodological Answer :

  • Isomer-Specific Assays : Use chiral chromatography (e.g., Chiralpak® AD-H column) to separate isomers and test their activity independently. For example, cis-isomers often show higher affinity for serotonin receptors due to spatial alignment of the amino and hydroxyl groups .
  • Computational Docking : Compare binding energies of cis/trans configurations with target proteins (e.g., 5-HT receptors) using molecular dynamics simulations (e.g., AutoDock Vina). Cis-isomers may form stronger hydrogen bonds with Asp155 in the receptor’s active site .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent polarity in activity assays) .

Q. What strategies mitigate degradation of [cis-3-Aminocyclohexyl]methanol hydrochloride during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include oxidation byproducts (e.g., ketone derivatives) and hydrolyzed amines .
  • Formulation Optimization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon at -20°C to prevent photolytic and oxidative degradation .
  • pH Control : Buffered solutions (pH 4–6) reduce hydrolysis of the hydrochloride salt .

Q. How does the compound’s stereochemistry influence its interaction with biological macromolecules, and what experimental designs validate these effects?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare CD spectra of cis/trans isomers when bound to proteins (e.g., albumin). Cis-isomers may induce stronger ellipticity changes at 220 nm, indicating α-helix stabilization .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics. Cis-isomers typically exhibit higher ΔH values due to optimized hydrogen-bonding networks .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., replacing Ser193 with alanine in GPCRs) to assess stereospecific binding. Loss of activity in mutants confirms the role of specific residues .

Q. What computational and experimental approaches reconcile discrepancies between in silico predictions and empirical data for this compound’s solubility?

  • Methodological Answer :

  • QSAR Modeling : Train models using datasets like PubChem Solubility Challenge to predict logS. Adjust parameters for hydrochloride salt effects (e.g., ionic strength corrections) .
  • Hansen Solubility Parameters (HSP) : Experimentally determine HSP via turbidimetry in solvent blends (e.g., ethanol/water). Compare with COSMO-RS simulations to identify outliers .
  • High-Throughput Screening : Use µSOL plates to test solubility in 96 solvents, validating computational predictions .

Data Analysis & Theoretical Integration

Q. How should researchers design experiments to analyze conflicting results in the compound’s thermal stability profiles?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen vs. air to differentiate oxidative vs. pyrolytic degradation. Cis-isomers often show higher decomposition onset temperatures (~190°C) due to intramolecular H-bonding .
  • DSC with MD Simulations : Correlate melting points (mp 186–190°C) with lattice energy calculations (e.g., using Materials Studio) to identify polymorphic forms .
  • Kinetic Modeling : Apply Friedman isoconversional method to derive activation energies (Ea) for degradation steps, identifying rate-limiting processes .

Q. What theoretical frameworks guide the integration of this compound’s synthesis routes with its pharmacological applications?

  • Methodological Answer :

  • Retrosynthetic Analysis : Apply Corey’s logic to design efficient pathways prioritizing chiral pool starting materials (e.g., cis-3-aminocyclohexanol from menthol derivatives) .
  • Systems Pharmacology : Map synthetic routes to target engagement profiles using platforms like STRING-DB, ensuring alignment with disease pathways (e.g., CNS disorders) .
  • Green Chemistry Principles : Optimize atom economy (e.g., catalytic amination) and solvent selection (e.g., switch from DCM to cyclopentyl methyl ether) to reduce environmental impact .

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